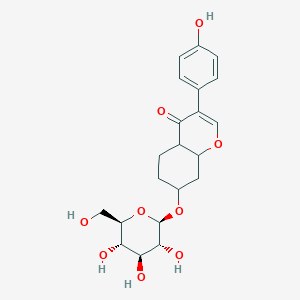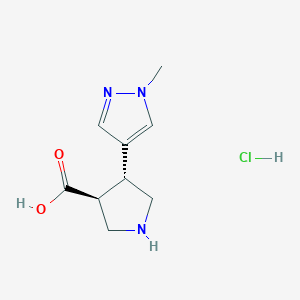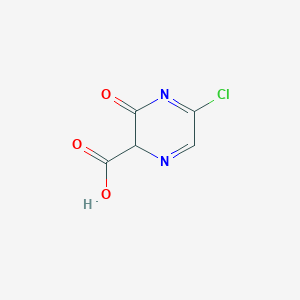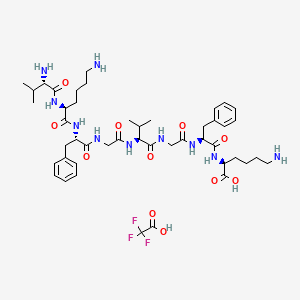![molecular formula C13H17N3O B12356954 6-benzyl-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B12356954.png)
6-benzyl-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyl-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridin-3-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a benzyl group attached to the nitrogen atom at position 6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridin-3-one can be achieved through various synthetic routes. One common method involves the reaction of stereoisomeric 1-benzyl-3-hydroxy-3-methyl-6-phenyl-4-piperidines with potassium thiocyanate in acetic acid. This reaction leads to the formation of the corresponding oxazolo[5,4-c]pyridines, which can be rearranged into the desired pyrazolopyridine by boiling in o-xylene .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-Benzyl-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like acetic acid or o-xylene.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the pyrazolopyridine scaffold.
Aplicaciones Científicas De Investigación
6-Benzyl-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridin-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-benzyl-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-benzyl-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridin-3-one include other pyrazolopyridines such as:
- 1H-pyrazolo[3,4-b]pyridines
- 1H-pyrazolo[4,3-c]pyridines
- 1H-pyrazolo[3,4-d]pyrimidines
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H17N3O |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
6-benzyl-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C13H17N3O/c17-13-11-6-7-16(9-12(11)14-15-13)8-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2,(H,15,17) |
Clave InChI |
DQDXANLOYHLDKR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2C1C(=O)NN2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-4H-pyrido[3,2-d]pyrimidin-6-one](/img/structure/B12356884.png)
![N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12356886.png)
![N-({3-[(pyridin-3-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B12356893.png)

![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B12356907.png)





![(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-3,4,4a,5,6,8-hexahydro-2H-1,8-naphthyridin-3-yl)prop-2-enamide](/img/structure/B12356937.png)
![7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-trien-12-one](/img/structure/B12356939.png)


